molecular formula C6H10N6O9 B14691838 N-Nitrosobis(2,2-dinitropropyl)amine CAS No. 28464-26-8

N-Nitrosobis(2,2-dinitropropyl)amine

Cat. No.: B14691838
CAS No.: 28464-26-8
M. Wt: 310.18 g/mol
InChI Key: PQLZMPIPNSKOKH-UHFFFAOYSA-N
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Description

N-Nitrosobis(2-hydroxypropyl)amine (BHP, CAS: 53609-64-6) is a potent pancreatic carcinogen extensively studied in rodent models. It induces ductal adenocarcinomas in the pancreas of Syrian hamsters and rats, with additional tumorigenic effects in the liver, lungs, and gastrointestinal tract . BHP can be synthesized endogenously when precursor amines like bis(2-hydroxypropyl)amine (DHPA) react with nitrites, demonstrating carcinogenicity comparable to exogenous administration . Its environmental presence is linked to industrial processes and cosmetics, necessitating specialized detection methods such as high-pressure liquid chromatography .

Properties

CAS No.

28464-26-8

Molecular Formula

C6H10N6O9

Molecular Weight

310.18 g/mol

IUPAC Name

N,N-bis(2,2-dinitropropyl)nitrous amide

InChI

InChI=1S/C6H10N6O9/c1-5(9(14)15,10(16)17)3-8(7-13)4-6(2,11(18)19)12(20)21/h3-4H2,1-2H3

InChI Key

PQLZMPIPNSKOKH-UHFFFAOYSA-N

Canonical SMILES

CC(CN(CC(C)([N+](=O)[O-])[N+](=O)[O-])N=O)([N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Nitrosobis(2,2-dinitropropyl)amine can be synthesized through the nitrosation of bis(2,2-dinitropropyl)amine. This process typically involves the reaction of bis(2,2-dinitropropyl)amine with a nitrosating agent such as nitrosyl chloride (NOCl) or sodium nitrite (NaNO₂) in the presence of an acid like hydrochloric acid (HCl). The reaction is carried out under controlled conditions to ensure the formation of the desired nitroso compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and control of reaction parameters to achieve high yields and purity. Safety measures are crucial due to the compound’s energetic nature and potential hazards associated with its synthesis .

Chemical Reactions Analysis

Types of Reactions: N-Nitrosobis(2,2-dinitropropyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

    Substitution: Various nucleophiles can be used to replace the nitroso group.

Major Products: The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted nitroso compounds .

Scientific Research Applications

N-Nitrosobis(2,2-dinitropropyl)amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Nitrosobis(2,2-dinitropropyl)amine involves the decomposition of the nitroso and nitro groups, leading to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including DNA, proteins, and cellular membranes, resulting in mutagenic and cytotoxic effects. The compound’s reactivity is influenced by the steric and electronic properties of its functional groups .

Comparison with Similar Compounds

N-Nitrosobis(2-oxopropyl)amine (BOP)

  • Carcinogenic Potency: BOP (CAS: 60599-38-4) is the most potent pancreatic carcinogen among nitrosamines, inducing ductal adenocarcinomas in Syrian hamsters within 13 weeks of exposure . Compared to BHP, BOP requires lower doses to achieve similar tumor incidences and exhibits greater specificity for pancreatic tissue .
  • Metabolism : BOP undergoes metabolic activation via α-hydroxylation, generating reactive intermediates like diazomethane, which alkylate DNA (forming 7-methylguanine and O⁶-methylguanine adducts) . It is also metabolized into HPOP and N-nitrosomethyl(2-oxopropyl)amine (MOP), a methylating agent linked to nasal and liver tumors .
  • Tumor Spectrum : Beyond the pancreas, BOP induces hepatic, renal, and vascular tumors but rarely affects the respiratory tract .

N-Nitroso(2-hydroxypropyl)(2-oxopropyl)amine (HPOP)

  • Role as a Metabolite: HPOP is a key metabolite of both BHP and BOP, acting as a proximate carcinogen .
  • Carcinogenicity: HPOP induces pancreatic ductal adenocarcinomas with invasive tendencies and causes tumors in the liver, gallbladder, and nasal cavity—a broader organotropism than BOP .
  • Mutagenicity : HPOP exhibits stronger mutagenic activity in V79 cell assays compared to BOP, likely due to enhanced DNA alkylation efficiency .

N-Nitroso-2,6-dimethylmorpholine (NNDM)

  • Metabolic Profile : NNDM is metabolized by pancreatic microsomes into BHP, HPOP, and BOP, highlighting interconnections among these compounds .

Comparative Data Table

Compound Carcinogenic Potency (Rank) Primary Tumor Sites Key Metabolites Mutagenic Activity
BOP 1 (Most potent) Pancreas, Liver, Kidneys HPOP, MOP, Diazomethane High
HPOP 2 Pancreas, Nasal Cavity, Liver Diazomethane, Methyl adducts Very High
BHP 4 (Least potent) Pancreas, Lungs, Gastrointestinal Endogenous nitrosation Moderate
N-Nitroso-2,6-dimethylmorpholine 3 Pancreas, Lungs BOP, HPOP Low

Mechanistic and Structural Insights

  • Structural Influence: The substitution of hydroxyl (-OH) vs. carbonyl (oxo, =O) groups dictates metabolic pathways. BOP’s oxo groups facilitate rapid α-hydroxylation and DNA alkylation, enhancing its potency . In contrast, BHP’s hydroxyl groups may slow activation, reducing carcinogenic efficiency .
  • Species Differences: Syrian hamsters are uniquely susceptible to pancreatic carcinogenesis by these nitrosamines, whereas rats show greater resistance .

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